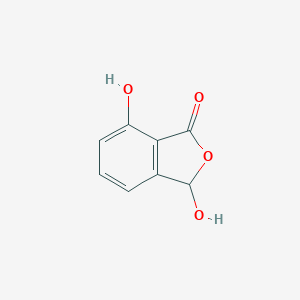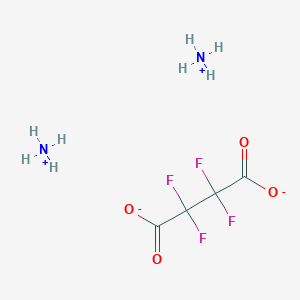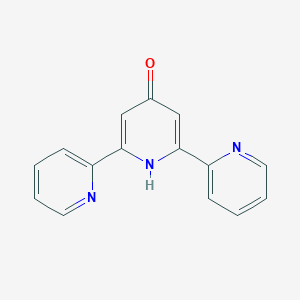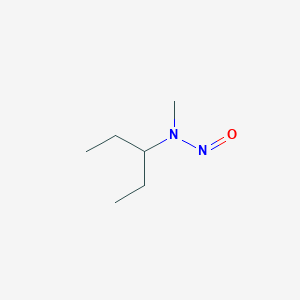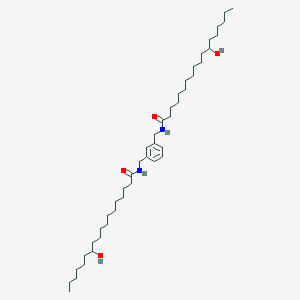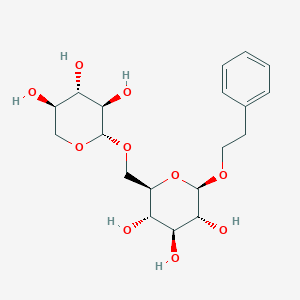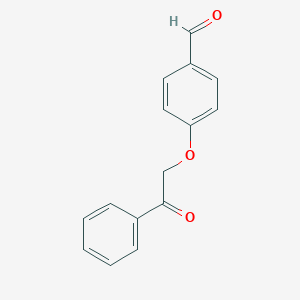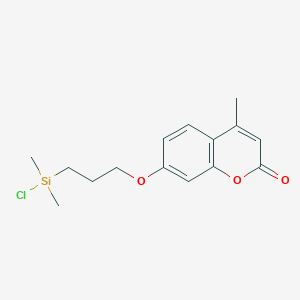
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one
Descripción general
Descripción
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, also known as 3-chloro-7-propoxy-4-methylchromen-2-one, is a silyloxy-substituted chromen-2-one compound that has been studied for its potential applications in organic chemistry. The compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Aplicaciones Científicas De Investigación
Synthetic Protocols and Chemical Properties
- Synthetic Methods : The compound is closely related to chromen-2-one derivatives, which are synthesized through various chemical reactions, including Suzuki coupling, radical-mediated cyclization, and reactions with Michael acceptors. These methods are crucial for developing compounds with potential pharmacological properties (Mazimba, 2016; Mazimba, 2016).
Potential Pharmacological and Antioxidant Activities
Antioxidant Properties : Chromones and their derivatives, similar to the specified compound, show significant antioxidant properties, which can neutralize active oxygen and free radicals, potentially inhibiting cell impairment and diseases. This activity is primarily attributed to the structural features of chromones, such as the double bond and carbonyl group (Yadav et al., 2014).
Chemistry and Antioxidant Activity of Coumarins : The 2H-chromen-2-one core of coumarins, closely related to the chemical , contributes to various biological activities through its ability to establish multiple interactions and its role in antioxidant mechanisms. The structure allows for radical delocalization, enhancing antioxidant capabilities by acting as free radical scavengers (Torres et al., 2014).
Environmental and Material Science Applications
- Cleaner Production Processes : Research on chromium-based compounds, while not directly related, emphasizes the importance of understanding chemical processes and environmental impacts, potentially informing safer synthesis and application methods for a wide range of compounds, including those related to "7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one" (Panda et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVMSLGJGOLZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





